3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL
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Overview
Description
3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Attachment of the Propanol Chain: The final step involves the reaction of the trifluoromethylated pyrazole with a suitable propanol derivative under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyrazole: Lacks the propanol chain but shares the trifluoromethylated pyrazole core.
3-(Trifluoromethyl)propanol: Contains the trifluoromethyl group and propanol chain but lacks the pyrazole ring.
Uniqueness
3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL is unique due to the combination of the trifluoromethylated pyrazole ring and the propanol chain, which imparts distinct chemical and physical properties. This combination allows for versatile applications and interactions that are not possible with the individual components .
Biological Activity
3-[3-(Trifluoromethyl)-1H-pyrazol-1-YL]propan-1-OL is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C11H16F3N3O
Molecular Weight: 251.26 g/mol
IUPAC Name: this compound
CAS Number: 1006319-37-4
The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets, enhancing its efficacy in various applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity:
- Modulation of Receptor Activity:
- Antimicrobial Properties:
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyrazole derivatives, providing insights into the potential applications of this compound.
Pharmacological Applications
The unique properties of this compound suggest several pharmacological applications:
- Anti-inflammatory Drugs: Due to its ability to inhibit COX enzymes, this compound could be developed into anti-inflammatory medications.
- Antidepressants: Given its interaction with serotonin receptors, there is potential for use in treating mood disorders.
- Antimicrobial Agents: Its demonstrated efficacy against bacteria positions it as a candidate for developing new antibiotics.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6-2-4-12(11-6)3-1-5-13/h2,4,13H,1,3,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXXADSGGHEIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)(F)F)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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